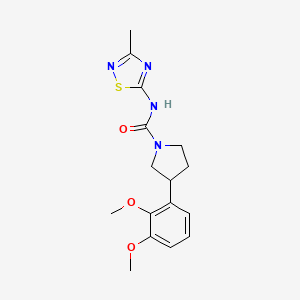![molecular formula C22H16N4O2 B5998011 4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE](/img/structure/B5998011.png)
4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE
Vue d'ensemble
Description
4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[321]OCT-5-YL CYANIDE is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE typically involves a multi-step process. One common method includes the cyclization of amido-nitriles under mild reaction conditions, often catalyzed by nickel. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing yield and purity. The use of continuous flow reactors and advanced catalytic systems are being explored to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions vary based on the specific reaction conditions but generally include various substituted derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, with ongoing research aiming to elucidate these mechanisms in detail.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dicyano-1,2,3-Triazole: Known for its energetic properties and used in the synthesis of high-energy materials.
6-Imino-2,7-Dioxabicyclo[3.2.1]Octane-4,4,5-Tricarbonitriles: Similar in structure and used in the development of biologically active compounds.
Uniqueness
4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[32
Propriétés
IUPAC Name |
6-imino-1-methyl-3,8-diphenyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2/c1-20-17(15-8-4-2-5-9-15)22(14-25,19(26)28-20)21(12-23,13-24)18(27-20)16-10-6-3-7-11-16/h2-11,17-18,26H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECSTAJUVLINRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(C(=N)O1)(C(C(O2)C3=CC=CC=C3)(C#N)C#N)C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-({1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5997953.png)
![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5997960.png)
![2-methyl-N-{2,2,2-trichloro-1-[({[4-(phenyldiazenyl)phenyl]amino}carbonothioyl)amino]ethyl}benzamide](/img/structure/B5997966.png)
![2-(1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B5997968.png)
![Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone](/img/structure/B5997976.png)
![N-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B5997979.png)
![1-(Azepan-1-yl)-3-[3-[[ethyl(2-pyrazol-1-ylethyl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B5997983.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2-(3-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5997984.png)
![2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B5997989.png)

![(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B5998014.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole](/img/structure/B5998016.png)
![4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZENE-1,3-DIOL](/img/structure/B5998025.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5998032.png)
